3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide
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Overview
Description
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide is a complex organic compound with the molecular formula C22H20N2O4. This compound is characterized by the presence of methoxy groups and benzamide structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-aminophenylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-{2-[(3-methoxybenzyl)amino]phenyl}benzamide.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-{2-[(4-methoxybenzoyl)amino]phenyl}benzamide
- 3-methoxy-N-{2-[(3-bromobenzoyl)amino]phenyl}benzamide
- 3-methoxy-N-{2-[(3-fluorobenzoyl)amino]phenyl}benzamide
Uniqueness
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)21(25)23-19-11-3-4-12-20(19)24-22(26)16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
WPHBWIAARRYULG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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